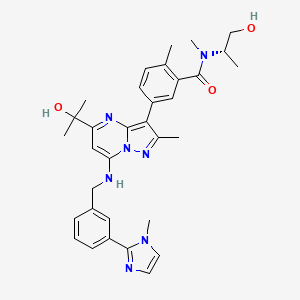![molecular formula C51H50F6N4O7 B10830911 (2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHTPP-1304 is a synthetic organic compound known for its role as a novel protein degrader. It binds to the estrogen receptor beta via the estrogen receptor beta antagonist PHTPP domain and simultaneously to the autophagy receptor p62, targeting the estrogen receptor beta for degradation. This class of degrader is called an autophagy-targeting chimera, or AUTOTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
PHTPP-1304 is synthesized through a series of chemical reactions involving the coupling of various organic molecules. The synthesis typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the reaction of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core structure.
Attachment of phenyl groups: Phenyl groups are introduced to the core structure through substitution reactions.
Formation of the ether linkages: The ether linkages are formed by reacting the intermediate compounds with ethylene glycol derivatives.
Final coupling: The final product is obtained by coupling the intermediate compounds with the appropriate amines and alcohols under specific reaction conditions
Industrial Production Methods
The industrial production of PHTPP-1304 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
PHTPP-1304 undergoes various chemical reactions, including:
Oxidation: PHTPP-1304 can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
PHTPP-1304 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation mechanisms.
Biology: Investigated for its role in autophagy and cellular degradation pathways.
Medicine: Explored for potential therapeutic applications in targeting estrogen receptor beta in cancer treatment.
Industry: Utilized in the development of new drugs and chemical probes for research purposes
Mechanism of Action
PHTPP-1304 exerts its effects by binding to the estrogen receptor beta and the autophagy receptor p62. This binding induces p62 self-oligomerization and the formation of p62 and estrogen receptor beta puncta, which are affected by autophagic flux. The compound targets the estrogen receptor beta for degradation via the autophagy-lysosome system, bypassing the proteasome .
Comparison with Similar Compounds
PHTPP-1304 is unique in its dual targeting mechanism, binding both the estrogen receptor beta and the autophagy receptor p62. Similar compounds include:
PROteolysis-TArgeting Chimeras (PROTACs): These compounds target proteins for degradation via the ubiquitin-proteasome system.
AUtophagy-TArgeting Chimeras (AUTACs): Similar to AUTOTACs, these compounds utilize autophagy for targeted protein degradation.
PHTPP-1304 stands out due to its specific targeting of the estrogen receptor beta and its ability to induce autophagic degradation, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C51H50F6N4O7 |
|---|---|
Molecular Weight |
945.0 g/mol |
IUPAC Name |
(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C51H50F6N4O7/c52-50(53,54)45-32-46(51(55,56)57)61-49(59-45)47(48(60-61)39-16-8-3-9-17-39)38-18-20-41(21-19-38)65-30-29-64-28-27-63-26-24-58-33-40(62)35-67-42-22-23-43(68-34-37-13-6-2-7-14-37)44(31-42)66-25-10-15-36-11-4-1-5-12-36/h1-9,11-14,16-23,31-32,40,58,62H,10,15,24-30,33-35H2/t40-/m1/s1 |
InChI Key |
RFLBGKJLIDOOAA-RRHRGVEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OC[C@@H](CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OCC(CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)

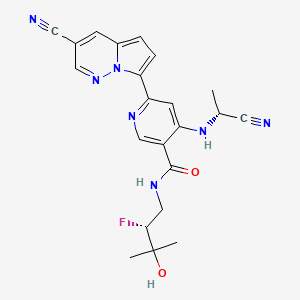
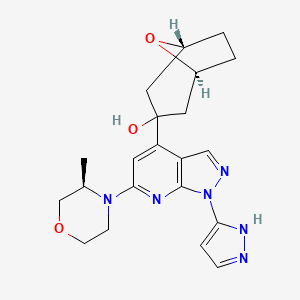
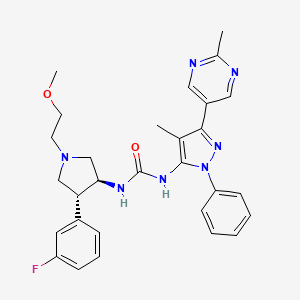
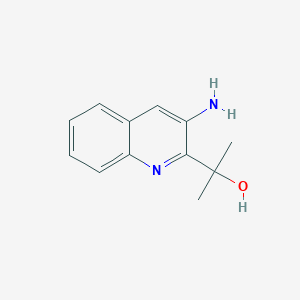
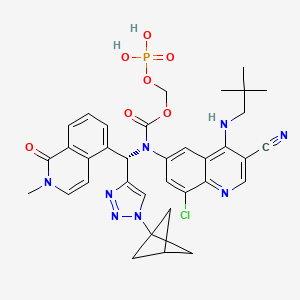
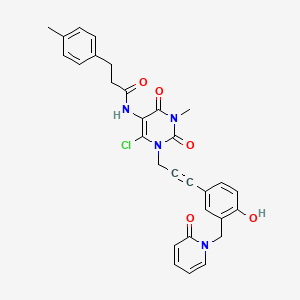

![(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide](/img/structure/B10830870.png)
![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
![[(1R)-1-[[(2S)-2-[(2,6-difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B10830893.png)
